(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Description

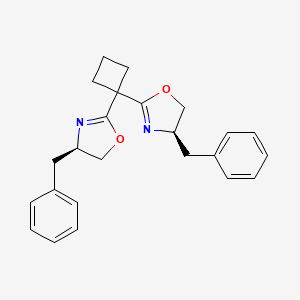

(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a cyclobutane core and benzyl substituents. Its molecular formula is C₂₄H₂₆N₂O₂, and it has a molecular weight of 374.47 g/mol . The compound is stored under inert atmosphere at 2–8°C and carries hazard warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Bis(oxazoline) ligands like this are widely used in asymmetric catalysis due to their ability to coordinate metals and induce enantioselectivity in reactions such as fluorinations, cyclopropanations, and C–H activations .

Properties

IUPAC Name |

(4R)-4-benzyl-2-[1-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c1-3-8-18(9-4-1)14-20-16-27-22(25-20)24(12-7-13-24)23-26-21(17-28-23)15-19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2/t20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPOBVNUFCEBHH-NHCUHLMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)(C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves the following steps:

Formation of the Cyclobutane Core: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

Attachment of Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl groups.

Reduction: Reduction reactions could target the oxazole rings or the cyclobutane core.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) can be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a drug candidate due to its unique structure and possible biological activity.

Medicine

In medicine, the compound could be explored for therapeutic applications, particularly if it exhibits activity against specific biological targets.

Industry

In industry, (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound is compared below with similar bis(oxazoline) ligands differing in core ring size , substituents , and stereochemistry . Key analogs include cyclopropane-, cyclopentane-, and tert-butylphenyl-linked derivatives.

Structural and Physical Properties

Key Observations:

- Cyclopentane and cyclobutane cores offer greater flexibility, with cyclobutane balancing strain and stability .

- Substituents : Benzyl groups (target compound) enhance lipophilicity (XLogP3 ~3.5) compared to phenyl (XLogP3 4.3) or isopropyl (XLogP3 ~2.8) . Bulky tert-butylphenyl groups drastically reduce solubility but improve enantioselectivity in sterically demanding reactions .

- Stereochemistry : The (4R,4'R) vs. (4S,4'S) configuration critically impacts chiral induction. For example, the (4S,4'S)-cyclobutane analog (CAS 1003886-03-0) may display opposite enantioselectivity in asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.